1-[(Benzyloxy)methyl]-2-bromobenzene
Description
Properties
IUPAC Name |
1-bromo-2-(phenylmethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHVUWKSNPWPQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720174 | |
| Record name | 1-[(Benzyloxy)methyl]-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81395-28-0 | |
| Record name | 1-Bromo-2-[(phenylmethoxy)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81395-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Benzyloxy)methyl]-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[(Benzyloxy)methyl]-2-bromobenzene, a compound with the molecular formula C14H13BrO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H13BrO
- CAS Number : 81395-28-0
- IUPAC Name : 1-[(benzyloxy)methyl]-2-bromobenzene
The compound features a bromine atom at the ortho position relative to a benzyloxy group, which may influence its interaction with biological targets.
The biological activity of 1-[(Benzyloxy)methyl]-2-bromobenzene is primarily attributed to its ability to interact with various biomolecules. The benzyloxy moiety can facilitate binding to enzymes and receptors, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other benzyloxy-substituted phenolic compounds.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, benzyloxy compounds have shown efficacy against antibiotic-resistant bacteria by disrupting microbial membrane integrity.
Inhibition of Human Monoamine Oxidases (hMAOs)
A study evaluated benzyloxy-substituted chalcones against human monoamine oxidases (hMAOs). While 1-[(Benzyloxy)methyl]-2-bromobenzene itself was not directly tested, related compounds demonstrated significant inhibition of hMAO-B, suggesting potential neuroprotective effects .
Study on Chalcones
A series of chalcones containing benzyloxy groups were synthesized and tested for their inhibitory effects on hMAOs. Notably:
- Compound B10 showed an IC50 value of 0.067 μM against hMAO-B.
- The study highlighted the importance of the benzyloxy substituent in enhancing inhibitory potency .
Antiparasitic Activity
In agricultural studies, derivatives of benzyloxy compounds were tested for their acaricidal action against pests like Tetranychus urticae. The results demonstrated effective control over pest populations, indicating potential applications in pest management .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparative Analysis
Electronic Effects :
- The benzyloxymethyl group in 1-[(Benzyloxy)methyl]-2-bromobenzene is electron-donating, activating the benzene ring toward electrophilic substitution. In contrast, the nitro group in 2-(Benzyloxy)-1-bromo-3-nitrobenzene deactivates the ring, directing reactivity to specific positions .
- Fluorine in 1-Bromo-2-((4-fluorobenzyl)oxy)benzene introduces strong inductive effects, increasing stability against oxidation .
Steric Hindrance :
- The benzyloxymethyl group introduces moderate steric bulk, which can hinder reactions at the ortho position. Comparatively, 1-(3-Bromopropoxy)-2-bromobenzene has a flexible propoxy chain, reducing steric constraints .
Reactivity in Cross-Coupling :
- 1-[(Benzyloxy)methyl]-2-bromobenzene undergoes efficient Suzuki-Miyaura couplings due to the accessibility of the bromine atom. In contrast, 1-Bromo-4-methoxy-2-phenylmethoxybenzene requires harsher conditions due to electron-donating methoxy and benzyloxy groups .
Applications :
Preparation Methods
Benzylation Step
The benzylation of hydroxy-substituted benzenes is typically achieved by reacting the phenolic hydroxyl group with benzyl halides (e.g., benzyl chloride or benzyl bromide) in the presence of a base.
| Parameter | Conditions |
|---|---|
| Starting Material | 2-hydroxybenzyl derivatives or 2-hydroxybenzaldehyde |
| Benzylating Agent | Benzyl chloride or benzyl bromide |
| Base | Potassium carbonate (K2CO3) or sodium hydride |
| Solvent | Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetone |
| Temperature | Room temperature to 60°C |
| Reaction Time | 2 to 6 hours |
The base deprotonates the phenol to generate the phenolate ion, which then undergoes nucleophilic substitution with the benzyl halide to form the benzyloxy group.
- Potassium carbonate and benzyl bromide in DMF at room temperature for 3 hours yielded 1-(benzyloxy)-2-methyl-3-nitrobenzene in quantitative yield, demonstrating the efficiency of this approach for similar benzyloxy derivatives.
Bromination Step
The selective bromination of the aromatic ring at the ortho position relative to the benzyloxy substituent is critical for obtaining 1-[(Benzyloxy)methyl]-2-bromobenzene.
- Molecular bromine (Br2)
- N-Bromosuccinimide (NBS)
- Other bromine sources in the presence of catalysts
- Lewis acids such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3)
- Acid catalysts to enhance electrophilicity
- Organic solvents like chloroform, carbon tetrachloride, or dichloromethane
- Temperature control, often room temperature to mild heating (25–60°C)
| Parameter | Conditions |
|---|---|
| Substrate | 1-(Benzyloxy)methylbenzene or related derivatives |
| Brominating Agent | NBS or Br2 |
| Catalyst | FeBr3, AlCl3, or acid catalyst |
| Solvent | Chloroform, carbon tetrachloride, or dichloromethane |
| Temperature | 20°C to 60°C |
| Reaction Time | 1 to 4 hours |
The bromine electrophile attacks the activated aromatic ring ortho to the electron-donating benzyloxy group, leading to regioselective substitution.
Integrated Synthetic Route from Patent Literature
A patented process for related compounds (methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate) outlines a similar approach that can be adapted for 1-[(Benzyloxy)methyl]-2-bromobenzene synthesis:
- Step 1: Benzylation of methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base and catalyst in a polar solvent to yield methyl 5-acetyl-2-(benzyloxy)benzoate.
- Step 2: Bromination of the acetyl group to introduce the bromine atom using a suitable brominating agent and acid catalyst.
- Step 3: Purification via solvent extraction, drying, and crystallization.
This method emphasizes high yield and purity, with yields often exceeding 75% and purity greater than 99% by HPLC.
Purification Techniques
Purification of 1-[(Benzyloxy)methyl]-2-bromobenzene typically involves:
- Liquid-liquid extraction: Using solvents such as ethyl acetate and water to separate organic and aqueous phases.
- Drying: Over anhydrous sodium sulfate or magnesium sulfate to remove residual water.
- Distillation: Vacuum distillation or fractional distillation to remove solvents and isolate the product.
- Crystallization: Using mixed solvents like ethyl acetate and methyl tert-butyl ether at controlled temperatures (e.g., cooling to 10°C) to obtain crystalline product with high purity.
Comparative Data Table of Preparation Parameters
Research Findings and Optimization Insights
- Solvent Choice: Polar aprotic solvents like DMF facilitate efficient benzylation by stabilizing the phenolate ion and enhancing nucleophilicity.
- Base Selection: Potassium carbonate is mild and effective, minimizing side reactions.
- Bromination Control: Use of NBS with Lewis acid catalysts allows controlled bromination, reducing polybromination.
- Temperature Control: Maintaining moderate temperatures avoids decomposition and side reactions.
- Purity Enhancement: Sequential washing and crystallization steps improve final product purity, critical for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-[(Benzyloxy)methyl]-2-bromobenzene, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via bromination of 2-[(benzyloxy)methyl]benzene using brominating agents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or Fe catalysts. Optimization involves adjusting stoichiometry (e.g., 1.2 equiv. NBS), solvent polarity (CCl₄ for radical stability), and temperature (60–80°C). Purity is confirmed via GC-MS or HPLC .
Q. How does the benzyloxy group influence the reactivity of 1-[(Benzyloxy)methyl]-2-bromobenzene in nucleophilic substitution reactions?
- Methodology : The benzyloxy group acts as an electron-donating substituent, directing electrophiles to the para position relative to itself. In SNAr reactions, the bromine at the ortho position becomes a leaving group. Reactivity can be probed using sodium methoxide (NaOMe) in DMF at 80°C, yielding 1-[(benzyloxy)methyl]-2-methoxybenzene. Kinetic studies (NMR monitoring) quantify activation barriers .
Q. What spectroscopic techniques are critical for characterizing 1-[(Benzyloxy)methyl]-2-bromobenzene?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ (benzyloxy methyl) and aromatic protons. Coupling constants (e.g., J = 8 Hz for adjacent aromatic protons) confirm substitution patterns.
- HRMS : Validate molecular formula (C₁₄H₁₃BrO₂) with <2 ppm error.
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.89 Å) .
Advanced Research Questions
Q. How can Pd-catalyzed cross-coupling reactions be applied to 1-[(Benzyloxy)methyl]-2-bromobenzene for functionalization?
- Methodology : Use Suzuki-Miyaura coupling with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis. Conditions: 2 mol% Pd, K₂CO₃ base, DME/H₂O (3:1), 90°C, 12 h. Monitor via TLC (EtOAc/hexane). For challenging substrates, employ Buchwald-Hartwig amination with XPhos precatalyst .
Q. What strategies resolve contradictory data in product distributions from oxidation reactions of 1-[(Benzyloxy)methyl]-2-bromobenzene?
- Methodology : Discrepancies in oxidation products (e.g., ketones vs. carboxylic acids) arise from solvent effects. Use DFT calculations (B3LYP/6-31G*) to model transition states. Experimental validation: Compare KMnO₄ (aqueous acidic conditions) vs. CrO₃ (anhydrous AcOH), analyzing products via ¹H NMR and IR (C=O stretch at ~1700 cm⁻¹) .
Q. How does the steric bulk of the benzyloxy group affect regioselectivity in C–H functionalization reactions?
- Methodology : Perform directed ortho-metalation using LiTMP (2.5 equiv.) at −78°C in THF. Quench with electrophiles (e.g., D₂O for deuteration studies). Compare regioselectivity with analogs lacking the benzyloxy group (e.g., 2-bromotoluene) to isolate steric vs. electronic effects .
Q. What computational tools predict the reactivity of 1-[(Benzyloxy)methyl]-2-bromobenzene in multi-step syntheses?
- Methodology : Employ Gaussian16 for Fukui indices (nucleophilic/electrophilic sites) and frontier molecular orbital analysis (HOMO-LUMO gaps). Validate with experimental substituent effects, such as Hammett σₚ values for aryl bromides .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
